molecular formula C10H6BrNOS2 B12496968 5-(3-Bromobenzylidene)-rhodanine

5-(3-Bromobenzylidene)-rhodanine

Cat. No.: B12496968
M. Wt: 300.2 g/mol
InChI Key: OTYMLMRHOPDJMX-UHFFFAOYSA-N
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Description

5-(3-Bromobenzylidene)-rhodanine is a specialized organic compound based on the rhodanine (2-sulfanylidene-1,3-thiazolidin-4-one) heterocyclic scaffold, a structure renowned for its diverse pharmacological potential . This derivative is synthesized via a Knoevenagel condensation reaction, forming a (Z)-configured exocyclic double bond between the rhodanine core and the 3-bromobenzylidene moiety . Single-crystal X-ray diffraction studies of closely related compounds reveal that such molecules often crystallize in a triclinic crystal system and are stabilized in the solid state by intermolecular interactions such as C–H⋯O hydrogen bonds, which form inversion dimers . The primary research value of this compound lies in its role as a key intermediate in medicinal chemistry for the development of new bioactive molecules. Rhodanine derivatives are extensively investigated for their antibacterial properties, with studies indicating that the nature of the substituent on the benzylidene ring significantly influences biological activity . Specifically, derivatives with different chlorobenzylidene substituents have demonstrated variable antibacterial efficacy, with the ortho-isomer showing the highest activity among them . Furthermore, research on rhodanine-3-carboxyalkyl acids has shown that compounds with a propionic acid chain at the N-3 position can exhibit potent activity against Gram-positive bacteria . Beyond antimicrobial applications, the rhodanine scaffold is a privileged structure in drug discovery, explored for its potential as protein kinase inhibitors, antidiabetic agents, and antitumor activity . Handling Notes: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult relevant safety data sheets and handle the compound using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6BrNOS2

Molecular Weight

300.2 g/mol

IUPAC Name

5-[(3-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H6BrNOS2/c11-7-3-1-2-6(4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)

InChI Key

OTYMLMRHOPDJMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)NC(=S)S2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 5 3 Bromobenzylidene Rhodanine Analogues

Classical and Established Synthetic Approaches for 5-Arylidene-Rhodanine Synthesis

The Knoevenagel condensation stands as the most fundamental and widely employed method for the synthesis of 5-arylidene-rhodanines. This reaction involves the condensation of an active methylene (B1212753) compound, in this case, rhodanine (B49660), with an aldehyde, such as 3-bromobenzaldehyde (B42254), to yield the desired product.

Knoevenagel Condensation Protocols and Mechanistic Insights

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step, ultimately forming an α,β-unsaturated product. scienceinfo.comwikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org

The mechanism of the Knoevenagel condensation for the synthesis of 5-arylidene-rhodanines can be described as follows:

Deprotonation: The base abstracts a proton from the active methylene group at the C-5 position of the rhodanine ring, creating a resonance-stabilized carbanion (enolate). scienceinfo.com

Nucleophilic Attack: The generated carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (e.g., 3-bromobenzaldehyde). scienceinfo.com

Intermediate Formation: This attack leads to the formation of an intermediate aldol-type adduct.

Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product, the 5-arylidene-rhodanine. scienceinfo.comwikipedia.org

The efficiency of this reaction can be high, with some studies reporting nearly quantitative conversions under mild conditions. nih.gov

Role of Catalysts and Reaction Conditions in Yield and Selectivity

The choice of catalyst and reaction conditions plays a pivotal role in the outcome of the Knoevenagel condensation, influencing both the yield and the rate of the reaction. A variety of catalysts have been explored to optimize the synthesis of 5-arylidene-rhodanines.

Traditionally, organic bases like piperidine (B6355638) have been used in organic solvents. nih.gov Other established catalytic systems include sodium acetate (B1210297) in glacial acetic acid. mdpi.com However, these methods can sometimes suffer from drawbacks such as long reaction times, high temperatures, and the use of toxic solvents. nih.govrasayanjournal.co.in

To address these limitations, a range of alternative catalysts have been investigated. These include:

Inorganic bases: Diammonium hydrogen phosphate (B84403) has been used as an efficient and inexpensive catalyst in water, offering an environmentally friendly approach. nih.gov

Lewis acids: Bismuth trichloride (B1173362) (BiCl3) has been employed as a mild Lewis acid catalyst, particularly in solvent-free microwave-assisted synthesis, leading to high yields in short reaction times. rasayanjournal.co.in

Heterogeneous catalysts: Magnetically separable copper ferrite (B1171679) (CuFe2O4) nanoparticles have been utilized as an effective and recyclable catalyst in water, promoting a green synthetic protocol. nanobioletters.com

The reaction conditions, such as temperature and solvent, are also critical. While some traditional methods require refluxing in organic solvents like toluene, newer methods often proceed at room temperature or with gentle heating, especially when using highly active catalysts or microwave irradiation. nih.govmdpi.comrasayanjournal.co.in The use of greener solvents like water or polyethylene (B3416737) glycol (PEG), or even solvent-free conditions, has become increasingly prevalent. nih.govnanobioletters.comnih.gov

Advanced and Environmentally Benign Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. Microwave-assisted synthesis and the use of ionic liquids are at the forefront of these advancements for the preparation of 5-arylidene-rhodanine derivatives.

Microwave-Assisted Synthesis of 5-Arylidene-Rhodanine Derivatives

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comeurekaselect.com This technique has been successfully applied to the Knoevenagel condensation for the synthesis of 5-arylidene-rhodanines. mdpi.com

The use of microwave dielectric heating can overcome the limitations of older protocols, which often require harsh conditions and long reaction times. mdpi.com For instance, the synthesis of 5-arylidene rhodanines has been efficiently carried out under solvent-free conditions using a promoter like bismuth trichloride, with reactions completing in a matter of minutes under microwave irradiation. rasayanjournal.co.in This approach is not only time-efficient but also aligns with the principles of green chemistry by minimizing solvent usage.

Ionic Liquid Catalyzed Synthesis (e.g., Diisopropyl Ethyl Ammonium Acetate)

Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally friendly solvents and catalysts in organic synthesis due to their unique properties, such as low volatility, high thermal stability, and recyclability. scholarsresearchlibrary.com

Diisopropylethylammonium acetate (DIPEAc), a room temperature ionic liquid, has been successfully employed as a catalyst for the synthesis of 5-arylidene-rhodanine derivatives. scholarsresearchlibrary.com This method involves stirring a mixture of the aldehyde, rhodanine, and DIPEAc at room temperature, offering a simple and efficient protocol with high to excellent yields. scholarsresearchlibrary.com The plausible mechanism involves the protonation of the aldehyde by the protic ionic liquid, followed by nucleophilic attack from the rhodanine and subsequent dehydration. scholarsresearchlibrary.com

Other ionic liquids, such as tetrabutylammonium (B224687) hydroxide, have also been used in aqueous media to catalyze the Knoevenagel condensation, further highlighting the versatility of ILs in promoting green synthetic routes. tandfonline.com The use of Brønsted acidic ionic liquids like [Et3NH][HSO4] under solvent-free conditions has also been reported to be highly efficient. researchgate.net

Strategies for Functionalization and Derivatization of the Rhodanine Core

The versatility of the rhodanine scaffold allows for extensive functionalization and derivatization to create a diverse library of analogues with potentially enhanced biological activities. The primary sites for modification are the N-3 position and the C-5 position of the rhodanine ring.

N-3 Position Derivatization: The nitrogen atom at the 3-position can be readily alkylated or acylated. For example, rhodanine-3-acetic acid can be synthesized and further functionalized to create amide derivatives. nih.govnih.gov This allows for the introduction of various side chains, which can significantly influence the compound's properties. For instance, a [4-(3-aminopropyl)piperazin-1-yl]propyl side chain has been introduced at the N-3 position. eurekaselect.com

C-5 Position Modification: The exocyclic double bond at the C-5 position, formed during the Knoevenagel condensation, is a key feature. The nature of the aryl group attached at this position has a profound effect on the molecule's activity. nih.gov The synthesis of various 5-arylidene derivatives is achieved by using a wide range of substituted aromatic aldehydes in the initial condensation reaction. scholarsresearchlibrary.com

Thione Group Transformation: The thione group (C=S) at the C-2 position can also be a site for derivatization. For example, it can be displaced by amines to synthesize 2-amino-5-arylidene-1,3-thiazolidin-4-ones. mdpi.com This transformation opens up another avenue for creating structural diversity.

Multicomponent Reactions: More complex rhodanine derivatives can be prepared through multicomponent reactions, which allow for the rapid assembly of molecules from three or more starting materials in a one-pot synthesis. nih.gov This approach is highly efficient for generating molecular complexity.

These derivatization strategies are crucial for exploring the structure-activity relationships of rhodanine-based compounds and for the development of new therapeutic agents.

Modifications and Substitutions at the N-3 Position

The nitrogen atom at the 3-position of the rhodanine ring is a common site for chemical modification, allowing for the introduction of various functional groups that can modulate the molecule's physicochemical properties.

The introduction of an acetic acid moiety at the N-3 position is a widely employed strategy. The synthesis typically begins with the preparation of rhodanine-3-acetic acid itself. One common method involves the reaction of glycine (B1666218) with carbon disulfide in the presence of a base like sodium hydroxide, followed by treatment with sodium chloroacetate (B1199739) and subsequent acidification. chemicalbook.com

Once rhodanine-3-acetic acid is formed, the active methylene group at the C-5 position can undergo a Knoevenagel condensation with an appropriate aldehyde, such as 3-bromobenzaldehyde, to yield the target 5-(3-bromobenzylidene)-rhodanine-3-acetic acid. These derivatives can then be further modified. For instance, the carboxylic acid group can be converted into amides or esters. nih.govresearchgate.net Amide derivatives are often synthesized by treating the rhodanine-3-acetic acid with thionyl chloride to form the acid chloride, which is then reacted with a desired amine. nih.gov Alternatively, direct amide coupling can be achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT).

The general synthetic approach is outlined below:

StepReactantsReagents/ConditionsProduct
1Rhodanine, Chloroacetic AcidBase (e.g., NaOH)Rhodanine-3-acetic acid chemicalbook.com
2Rhodanine-3-acetic acid, 3-BromobenzaldehydePiperidine, Glacial Acetic Acid, RefluxThis compound-3-acetic acid
3aThis compound-3-acetic acidThionyl Chloride, then Amine/Triethylamine (B128534)Rhodanine-3-acetamide derivative nih.gov
3bThis compound-3-acetic acidAlcohol, Acid CatalystRhodanine-3-acetic acid ester derivative

These modifications have led to the development of various derivatives, including those functionalized with phenylacetamide moieties, which have been explored for their biological activities. nih.govresearchgate.net

Similar to the acetic acid derivatives, rhodanine-3-propionic acid analogues can be synthesized by introducing a propionic acid group at the N-3 position. The synthesis starts with the reaction of 3-aminopropanoic acid (β-alanine) with carbon disulfide and a base, followed by reaction with chloroacetic acid and cyclization under acidic conditions. siriusstore.com

The resulting rhodanine-3-propionic acid is then condensed with 3-bromobenzaldehyde via Knoevenagel condensation, typically using a base like triethylamine in a solvent such as isopropanol, to furnish 3-[5-(3-bromobenzylidene)rhodanine]propionic acid. siriusstore.commdpi.com Further derivatization of the carboxyl group can be performed if desired. Crystal structure analysis of chlorobenzylidene isomers has provided insights into their conformation and intermolecular interactions, which are often dominated by hydrogen bonding. mdpi.comdntb.gov.ua

A representative synthesis is as follows:

StepReactantsReagents/ConditionsProduct
13-Aminopropanoic acid, Carbon Disulfide, Chloroacetic Acid1. KOH/H₂O; 2. HClRhodanine-3-propionic acid siriusstore.com
2Rhodanine-3-propionic acid, 3-BromobenzaldehydeTriethylamine, Isopropanol, Reflux3-[5-(3-Bromobenzylidene)rhodanine]propionic acid siriusstore.com

N-glycosylation involves the attachment of a sugar moiety to the nitrogen atom of the rhodanine ring, creating nucleoside analogues. This is typically achieved by reacting the rhodanine core with a protected sugar derivative, such as α-acetobromoglucose, in the presence of a base. nih.govnih.gov The reaction can lead to both N- and S-glycosylated products, which may require separation. nih.govacs.org

The resulting protected N-glucoside can then undergo Knoevenagel condensation with aromatic aldehydes (e.g., 3-bromobenzaldehyde) using a catalyst like morpholine (B109124) in ethanol (B145695). nih.gov Subsequent deacetylation of the sugar's hydroxyl groups is performed under mild basic conditions, for example, using sodium methoxide (B1231860) in methanol, to yield the final deprotected N-glycosylated rhodanine derivative. nih.govnih.gov This deprotection step must be carefully controlled to avoid cleavage of the rhodanine ring itself. nih.govnih.gov

StepReactantsReagents/ConditionsProduct
1Rhodanine, α-AcetobromoglucoseBaseProtected N-glucosyl rhodanine nih.govnih.gov
2Protected N-glucosyl rhodanine, 3-BromobenzaldehydeMorpholine, EthanolProtected 5-(3-Bromobenzylidene)-N-glucosyl rhodanine nih.gov
3Protected 5-(3-Bromobenzylidene)-N-glucosyl rhodanineSodium Methoxide, MethanolDeprotected 5-(3-Bromobenzylidene)-N-glucosyl rhodanine nih.gov

Hybrid molecules incorporating both rhodanine and sulfonylurea functionalities have been synthesized. The general approach involves a multi-step synthesis. A key intermediate is prepared first, for example, by reacting 3-aminorhodanine with a substituted sulfonyl isocyanate like p-toluenesulfonyl isocyanate. researchgate.net This creates the sulfonylurea linkage to the N-3 position of the rhodanine ring.

This rhodanine-sulfonylurea hybrid is then subjected to a Knoevenagel condensation with a substituted benzaldehyde, such as 3-bromobenzaldehyde. The reaction is typically carried out in a solvent like ethanol with a catalytic amount of piperidine and refluxed for several hours to yield the final 5-benzylidene rhodanine-sulfonylurea hybrid. researchgate.net

The Passerini reaction, a powerful multi-component reaction (MCR), provides an efficient route to α-acyloxy amides. wikipedia.org This reaction has been adapted for the synthesis of rhodanine-based amides. scielo.brresearchgate.netresearchgate.net In this context, the three components are typically rhodanine-N-acetic acid (acting as the carboxylic acid), an aldehyde (e.g., 3-bromobenzaldehyde), and an isocyanide (e.g., tert-butyl isocyanide). siriusstore.comscielo.br

The reaction is a one-pot synthesis that proceeds under mild conditions. siriusstore.com A proposed mechanism suggests that the reaction can be initiated by a catalyst which facilitates the Knoevenagel condensation between the rhodanine-N-acetic acid and the aldehyde first. scielo.brresearchgate.net Subsequently, the isocyanide adds to the aldehyde, forming a nitrilium intermediate. This intermediate is then trapped by the carboxylate of the rhodanine moiety, and an acyl transfer via a Mumm rearrangement yields the final rhodanine-based amide derivative. scielo.br The use of heterogeneous catalysts, such as tetramethylguanidine immobilized on silica (B1680970) nanoparticles, has been shown to effectively promote this reaction. scielo.brresearchgate.net

Reactant 1Reactant 2Reactant 3Catalyst/SolventProduct Type
Rhodanine-N-acetic acidAromatic AldehydeIsocyanideTMG-SiO₂ NPs / THF scielo.brresearchgate.netRhodanine-based α-acyloxy amide
Rhodanine-N-acetic acidAromatic AldehydeIsocyanideAniline / THF siriusstore.comRhodanine-based amide

Substitutions and Chemical Transformations at the C-5 Position

The C-5 position of the rhodanine ring is characterized by an active methylene group (-CH₂-), which is the primary site for introducing diversity, most commonly through Knoevenagel condensation. This reaction forms an exocyclic double bond, creating the 5-ylidene rhodanine core structure.

The Knoevenagel condensation involves the reaction of the C-5 methylene group of rhodanine (or an N-3 substituted rhodanine) with a carbonyl compound, almost always an aldehyde. For this compound, 3-bromobenzaldehyde is used. This reaction is typically catalyzed by a weak base such as piperidine or triethylamine in a solvent like ethanol or acetic acid under reflux. siriusstore.commdpi.com The versatility of this reaction allows for the introduction of a vast array of substituted benzylidene groups at the C-5 position by simply varying the aldehyde used in the condensation.

Beyond the initial condensation, the exocyclic double bond of the 5-benzylidene moiety can participate in further chemical transformations. One notable example is its use as a dipolarophile in [3+2] cycloaddition reactions. For instance, the reaction of a 5-benzylidene rhodanine derivative with an azomethine ylide (generated in situ from an isatin (B1672199) and an amino acid like L-thioproline) can lead to the regio- and diastereoselective synthesis of complex bi-spirooxindole-engrafted rhodanine analogues. This transformation creates multiple new stereocenters and demonstrates a sophisticated chemical modification at the C-5 position.

Development of Rhodanine-Linked Benzenesulfonamide (B165840) Derivatives

The strategic combination of the rhodanine scaffold with a benzenesulfonamide moiety has led to the development of a novel class of compounds with significant biological inhibitory potential. Research in this area has focused on leveraging the structural features of both pharmacophores to create potent and selective inhibitors of various enzymes, particularly human carbonic anhydrase (hCA) isoforms. mdpi.comnih.gov The core concept involves linking the rhodanine nucleus, a versatile heterocyclic system known for its broad range of biological activities, to a benzenesulfonamide group, a classic zinc-binding group essential for carbonic anhydrase inhibition. mdpi.comuj.edu.pl

The synthetic approach to these hybrid molecules typically involves a multi-step process. A key intermediate, a rhodanine-acetamide scaffold, is first synthesized. This is followed by a Knoevenagel condensation with a variety of substituted aromatic aldehydes. This condensation reaction introduces diversity into the final molecule by attaching different benzylidene groups at the C-5 position of the rhodanine ring, allowing for the fine-tuning of the molecule's biological activity. mdpi.comnih.gov

For instance, the synthesis of a target compound such as (E)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide would be achieved by reacting 2-(4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide with 3-bromobenzaldehyde in the presence of a suitable catalyst and solvent system. mdpi.com This modular synthesis allows for the creation of a large library of derivatives for structure-activity relationship (SAR) studies.

Research Findings

A comprehensive study detailed the synthesis of a series of twenty-five rhodanine-linked benzenesulfonamide derivatives and evaluated their inhibitory action against four physiologically relevant human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. mdpi.com The presence of the sulfonamide group ensured that all synthesized molecules exhibited good to excellent inhibitory activity in the nanomolar range. nih.gov

The derivatization at the C-5 position of the rhodanine ring with various substituted benzylidene moieties was crucial in determining the potency and selectivity of the inhibitors against the different hCA isoforms. mdpi.com The structure-activity relationship studies revealed several key insights:

General Potency: All synthesized compounds showed potent, nanomolar-level inhibition against the tested isoforms. mdpi.com

Selectivity: The derivatives generally displayed greater selectivity for the tumor-associated isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and hCA II. nih.govresearchgate.net

Influence of Substituents:

Derivatives featuring an isatin nucleus as the "tail" portion were found to be preferential inhibitors of hCA II. mdpi.com

Compound 7h , with a 3,4,5-trimethoxybenzylidene group, was identified as one of the most potent inhibitors against hCA I, with an inhibition constant (Kᵢ) of 22.4 nM. mdpi.com

All compounds demonstrated stronger inhibition against hCA IX compared to the standard drug Acetazolamide (AAZ). mdpi.comresearchgate.net

These findings underscore the potential of this class of compounds as leads for developing isoform-selective hCA inhibitors, particularly for targeting cancer-related isoforms hCA IX and XII. nih.gov The synthetic accessibility and the modular nature of the derivatization process make the rhodanine-linked benzenesulfonamide scaffold a promising platform for further drug discovery efforts.

Table 1: Synthetic Derivatives and Yields

Compound IDR (Substituent on Benzylidene Ring)Physical StateYield (%)Melting Point (°C)
7g 3,4,5-trimethoxyYellow Solid56%290–292
7r 3,4-difluoroYellow Solid52%274–276
7s 3-nitroOrange Solid55%295–297

Data sourced from Swain et al., 2022. nih.gov

Table 2: Carbonic Anhydrase Inhibition Data (Kᵢ, nM)

Compound IDhCA IhCA IIhCA IXhCA XII
7h 22.455.411.24.9
9d 35.844.510.85.5
Acetazolamide (AAZ) 250.012.125.85.7

Data sourced from Abdeen et al., 2022. mdpi.com

Computational and Theoretical Investigations of 5 3 Bromobenzylidene Rhodanine Derivatives

Molecular Docking Studies for Target Identification and Binding Mode Analysis

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in identifying potential biological targets for a ligand and elucidating the specific interactions that stabilize the ligand-protein complex.

Ligand-Protein Binding Site Interactions

Derivatives of 5-(3-bromobenzylidene)-rhodanine have been the subject of numerous molecular docking studies to understand their interactions with a variety of protein targets implicated in different diseases. These studies have revealed key binding modes and the crucial amino acid residues involved in the interaction.

The rhodanine (B49660) scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. semanticscholar.orgresearchgate.net Docking studies have shown that the rhodanine core and its derivatives can form significant interactions, such as hydrogen bonds and hydrophobic interactions, with the active sites of enzymes. For instance, the oxygen and sulfur atoms of the rhodanine ring have been identified as key interacting points with binding site residues of tyrosine kinases. nih.gov

Interactive Table: Summary of Molecular Docking Interactions of Rhodanine Derivatives with Various Protein Targets.

Target Protein Key Interacting Residues Type of Interaction Reference
Tyrosine Kinase (c-Src) Not specified Hydrogen bonds via oxygen and sulfur atoms of the rhodanine group nih.gov
Tubulin Arg β369 Strong interaction nih.gov
Acetylcholinesterase (AChE) Not specified Not specified nih.gov
15-Lipoxygenase (15-LOX) Not specified Not specified nih.gov
Aurora Kinase Not specified Good docking scores observed for some derivatives researchgate.net
Estrogen Receptor Alpha Not specified Good docking scores observed for some derivatives researchgate.net

Prediction of Binding Affinities and Energetics

Beyond identifying binding modes, molecular docking simulations also provide an estimation of the binding affinity, often expressed as a docking score or binding energy. scirp.org Lower, more negative scores generally indicate a more favorable binding interaction. These predictions are crucial for ranking potential drug candidates and prioritizing them for further experimental testing.

The binding affinity of a ligand to its target protein is a critical determinant of its potential efficacy. Computational methods like the enhanced sampling of molecular dynamics with approximation of continuum solvent (ESMACS) and thermodynamic integration with enhanced sampling (TIES) have been used to calculate the binding free energies of inhibitors, showing good correlation with experimental data. nih.gov For rhodanine derivatives, docking scores have been used to estimate the binding affinity with various targets, where a lower negative docking score suggests a more favorable binding condition. scirp.org For example, certain 5-benzylidene substituted rhodanine derivatives have demonstrated good docking scores with anticancer targets like Aurora Kinase, Estrogen Receptor Alpha, and Human Progesterone Receptor. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a deeper understanding of the intrinsic properties of molecules, such as their electronic structure, charge distribution, and reactivity. These methods are invaluable for rationalizing observed biological activities and guiding the design of new, more potent derivatives.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For conjugated polymers based on a BODIPY core, the HOMO and LUMO energy levels were found to correlate well with the ionization potentials of the comonomers and could be predictably tuned. rsc.org While specific FMO data for this compound was not found in the search results, this type of analysis is crucial for understanding its reactivity and potential interactions with biological targets.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.netnih.govyoutube.com It localizes the molecular orbitals into bonding, lone pair, and anti-bonding orbitals, which correspond to the familiar Lewis structure representation. NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer, which can significantly influence a molecule's conformation and reactivity. For instance, NBO analysis can reveal the natural charge distribution on different atoms, providing insights into the molecule's polarity and potential for electrostatic interactions. youtube.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.netscispace.comethz.ch The MEP map displays the electrostatic potential on the electron density surface of a molecule, with different colors representing different potential values. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack).

MEP analysis of 3-methoxy flavone (B191248) derivatives has shown a correlation between the negative MEP values in specific regions and their anti-picornavirus activities. nih.gov For this compound, an MEP map would reveal the electron-rich and electron-poor regions, providing crucial information about its potential interaction sites with biological macromolecules. The electron-rich areas, likely around the carbonyl and thiocarbonyl groups of the rhodanine ring and the bromine atom, would be expected to engage in hydrogen bonding or other electrostatic interactions with receptor sites.

Density Functional Theory (DFT) Applications for Electronic and Nonlinear Optical Properties

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the structural, electronic, and optical properties of molecules like this compound and its derivatives. rsc.orgrsc.org This method allows for the calculation of various molecular descriptors that correlate with experimental observations, providing insights into the molecule's reactivity and potential applications. mdpi.com DFT calculations are frequently employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for estimating the energy required for an electronic transition. nih.gov

Studies on rhodanine derivatives have shown that substitutions on the rhodanine core can significantly influence their electronic properties and reactivity. mdpi.com For instance, the introduction of different substituent groups can alter the HOMO-LUMO energy gap; a smaller gap generally implies higher reactivity. mdpi.com It has been observed that the reactivity of certain rhodanine derivatives increases when they are in a polar solvent compared to the gas phase. mdpi.com This is consistent with electrochemical data, which shows that more reactive ligands oxidize at lower potentials. mdpi.com

Furthermore, DFT calculations can predict the dipole moments of these molecules. An analysis of different rhodanine derivatives revealed that the dipole moment can vary significantly with the type of substituent. For example, the presence of a strong electron-donating group leads to a higher dipole moment, which corresponds to easier oxidation as observed in electrochemical experiments. mdpi.com

In the realm of nonlinear optics (NLO), DFT is used to calculate properties such as polarizability (⟨α⟩) and the first hyperpolarizability (β), which are key indicators of a material's NLO response. nih.gov Organic compounds, particularly those with donor-π-acceptor (D-π-A) structures, are of great interest for NLO applications. nih.gov The design of new NLO materials often involves modifying molecular structures to enhance these properties. nih.govsemanticscholar.org DFT and Time-Dependent DFT (TD-DFT) calculations help predict how different donor or acceptor moieties will affect the NLO response of the molecule. nih.gov For similar organic structures, it has been shown that a high nonlinear absorption coefficient can make them excellent candidates for optical limiting applications. rsc.org

Table 1: Representative DFT-Calculated Properties for Rhodanine Derivatives
DerivativeDipole Moment (D)HOMO-LUMO Gap (ΔE) in Gas Phase (eV)HOMO-LUMO Gap (ΔE) in Polar Solvent (eV)
Rhodanine Derivative 1 (R1)2.064.4304.530
Rhodanine Derivative 2 (R2)3.983.5903.520
Rhodanine Derivative 3 (R3)8.843.1202.830

This table presents illustrative data from a study on rhodanine derivatives to show how substituents impact calculated properties. mdpi.com R1, R2, and R3 represent different rhodanine compounds as described in the source study.

In Silico Studies for Drug-Likeness and Pharmacokinetic Prediction

In silico methods are integral to modern drug discovery for evaluating the potential of chemical compounds to become effective drugs. msu-journal.com These computational techniques are used to predict the drug-likeness and pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). For the this compound family, virtual screening and molecular docking studies are employed to identify potential biological targets and predict binding affinities. msu-journal.comscirp.org

The development of computer-aided design methods provides significant support in the search for new drugs based on the rhodanine scaffold. scirp.org Virtual screening of libraries containing rhodanine derivatives has been successfully used to identify new potential inhibitors for various biological targets, such as bacterial DNA gyrase. nih.gov

A crucial part of the in silico analysis is the prediction of ADMET properties to assess whether a compound has a favorable pharmacokinetic profile for human use. scirp.org These predictions help to filter out compounds that are likely to fail later in the drug development pipeline due to poor absorption or high toxicity. Key parameters often evaluated include the octanol/water partition coefficient (logP), which indicates lipophilicity, and aqueous solubility (logS). scirp.org Studies on various rhodanine derivatives have shown that many compounds fall within an acceptable range for these pharmacokinetic parameters, highlighting their potential as drug-like molecules. scirp.org The analysis of "structure-activity" relationships often reveals that the substituent at the 5-position of the rhodanine ring plays a critical role in determining the compound's affinity for biological targets. msu-journal.com

Table 2: Predicted Pharmacokinetic Properties for Representative Rhodanine Derivative Hits
ParameterDescriptionAcceptable Range for Human Use
QPlogPo/wPredicted octanol/water partition coefficient-2.0 to 6.5
QPlogSPredicted aqueous solubility (log S)-6.5 to 0.5
QPPCacoPredicted Caco-2 cell permeability (nm/sec)<25 is poor, >500 is great
QPlogBBPredicted brain/blood partition coefficient-3.0 to 1.2
#metabNumber of likely metabolic reactions1 to 8

This table outlines key pharmacokinetic parameters and their generally accepted ranges for drug candidates, as evaluated in in silico studies of rhodanine derivatives. scirp.org

Biological Activity Profiling and Mechanistic Studies of 5 3 Bromobenzylidene Rhodanine Analogues

Anticancer Activity and Underlying Mechanisms (In Vitro and Non-Human In Vivo Models)

The anticancer potential of 5-(3-Bromobenzylidene)-rhodanine analogues has been evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. These studies are crucial for determining the concentration at which these compounds inhibit cancer cell growth, typically expressed as the half-maximal inhibitory concentration (IC50).

A variety of rhodanine (B49660) derivatives have demonstrated significant cytotoxic effects. For instance, certain 5-benzylidene substituted rhodanine derivatives have been tested against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines using the MTT assay. semanticscholar.org One such derivative, compound 3a, showed an IC50 value of less than 62.5 µg/mL against HeLa cells. semanticscholar.org Another study highlighted a 3-α-carboxy ethyl-5-benzylidene rhodanine derivative that inhibited HeLa cell growth by 52%. encyclopedia.pubnih.gov

In studies involving the A549 (lung cancer) cell line, a novel rhodanine derivative incorporating L-tyrosine showed high effectiveness, with a 50% cytotoxic inhibition (CTC50) value of 3.6 µg/mL. nih.gov Furthermore, a series of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives were assessed for their antiproliferative activities, with one compound, I20, displaying IC50 values ranging from 7.0 to 20.3 µM against A549, PC-3 (prostate cancer), and HepG2 (liver cancer) cell lines. nih.gov

Glucosylated rhodanine derivatives have also shown potent cytotoxicity. One such compound exhibited strong activity against MCF-7 (breast cancer), HepG2, and A549 cells, with IC50 values of 11.7, 0.21, and 1.7 µM, respectively. nih.gov A rhodanine analogue combined with a bromopyridine group demonstrated significant inhibitory activity against HepG2 and A549 cells, with IC50 values of 2.7 µM and 3.1 µM, respectively. nih.gov

These findings underscore the broad-spectrum anticancer activity of rhodanine analogues and highlight how structural modifications can influence their potency and selectivity against different cancer cell types.

Table 1: In Vitro Cytotoxicity of Selected Rhodanine Analogues

Compound AnalogueCell LineIC50 ValueSource
N-Glucosylated Rhodanine (Compound 6)HepG20.21 µM nih.gov
N-Glucosylated Rhodanine (Compound 6)A5491.7 µM nih.gov
Rhodanine with Bromopyridine Group (HB 4)HepG22.7 µM nih.gov
Rhodanine with Bromopyridine Group (HB 4)A5493.1 µM nih.gov
L-tyrosine incorporated Rhodanine (Compound 22)A5493.6 µg/mL nih.gov
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide (I20)A549, PC-3, HepG27.0-20.3 µM nih.gov
5-benzylidene substituted rhodanine (Compound 3a)HeLa<62.5 µg/mL semanticscholar.org

A key mechanism through which rhodanine analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways.

Caspase Activation: Rhodanine derivatives have been shown to trigger apoptosis through the activation of caspases, which are proteases that execute the apoptotic process. For instance, 5-Isopropylidene-3-ethyl rhodanine was found to induce cytotoxicity in a leukemic cell line by initiating apoptosis. nih.gov The activation of caspases can be a result of signals from either the extrinsic (death receptor) or intrinsic (mitochondrial) pathways. nih.gov

Mitochondrial Dysfunction: The intrinsic pathway of apoptosis is often initiated by mitochondrial dysfunction. Some rhodanine analogues cause a loss of mitochondrial membrane potential, a key event in this pathway. This disruption can lead to the release of pro-apoptotic factors from the mitochondria. nih.gov

Modulation of Apoptosis-Related Genes: The fate of a cell, whether it undergoes apoptosis or survives, is often determined by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.gov Studies have demonstrated that rhodanine compounds can modulate the expression of these critical proteins.

For example, a glucosylated rhodanine derivative was found to upregulate the expression of apoptosis-related genes while inhibiting the expression of the anti-apoptotic protein Bcl-2 in HepG2 cells. nih.gov This shift in the balance towards pro-apoptotic proteins like Bax promotes cell death. The tumor suppressor protein p53, a master regulator of apoptosis, also plays a role. nih.gov The expression of p53 can be influenced by rhodanine derivatives, further contributing to the induction of apoptosis. nih.govresearchgate.net The interplay between p53, Bax, and Bcl-2 is a crucial determinant in the cellular response to these compounds. nih.govmdpi.com

While mitochondrial dysfunction and the modulation of apoptosis-related genes are well-documented mechanisms, the role of endoplasmic reticulum stress in the apoptotic activity of this compound analogues is an area that requires further investigation. nih.gov

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, shape, and migration. nih.gov Consequently, they are a well-established target for anticancer drugs. nih.gov Rhodanine-based compounds have emerged as potent agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov

These compounds function as microtubule-destabilizing agents by inhibiting tubulin polymerization. nih.gov The rhodanine scaffold is considered an important pharmacophore that can interact directly with tubulin. nih.gov Molecular docking studies have suggested that some rhodanine derivatives bind to the colchicine-binding site on β-tubulin. nih.gov This interaction prevents the assembly of tubulin into microtubules, thereby disrupting the formation of the mitotic spindle.

The disruption of microtubule dynamics by rhodanine analogues leads to a halt in the cell cycle, typically at the G2/M phase. nih.gov This mitotic arrest ultimately triggers the apoptotic cascade, contributing to the anticancer activity of these compounds. The development of novel, chemically synthetic small molecules like rhodanine derivatives that can modulate microtubule dynamics is an active area of cancer research. nih.gov

DNA topoisomerases are vital enzymes that regulate the topology of DNA, making them critical for processes like DNA replication and chromosome segregation. nih.govnih.gov Human DNA topoisomerase II (Topo II) is a particularly effective target for cancer therapy because of its increased expression in neoplastic cells. nih.govpsu.edu

Several rhodanine analogues have been identified as inhibitors of Topo II. nih.gov These compounds are typically classified as Topo II catalytic inhibitors. nih.gov Unlike Topo II poisons (e.g., etoposide), which stabilize the enzyme-DNA cleavage complex, catalytic inhibitors interfere with the enzyme's activity without causing DNA cleavage. nih.govdrugbank.comsigmaaldrich.com They may act by preventing the binding of Topo II to DNA or by inhibiting its ATP-dependent catalytic cycle. nih.govpsu.edu

For example, certain carbazole-rhodanine conjugates have demonstrated potent Topo II inhibitory activity. nih.gov Similarly, a glucosylated rhodanine derivative was shown to inhibit Topoisomerase II with an IC50 value of 6.9 µM. nih.gov The ability of rhodanine derivatives to inhibit Topo II represents a significant mechanism contributing to their anticancer effects, often correlating with their cytotoxic activity against cancer cell lines.

In addition to inhibiting key cellular enzymes, some rhodanine analogues can directly interact with DNA through intercalation. nih.gov DNA intercalators are typically planar aromatic molecules that insert themselves between the base pairs of the DNA double helix. nih.gov This interaction can disrupt DNA structure and function, leading to the inhibition of DNA replication and transcription, and ultimately, cell death. nih.gov

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a crucial role in regulating cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) is a member of this family that is often overexpressed or mutated in various cancers, making it a prime target for anticancer therapies. mdpi.comnih.gov

Rhodanine-based compounds have been designed and identified as potent inhibitors of EGFR. nih.govmdpi.com The rhodanine scaffold is considered a suitable base for designing EGFR inhibitors according to established pharmacophore models. mdpi.com For example, a rhodanine analogue featuring a bromopyridine group demonstrated potent inhibition of EGFR, which correlated with its cytotoxic activity against HepG2 and A549 cancer cells. nih.gov In this specific case, the IC50 values for cytotoxicity were 2.7 µM and 3.1 µM for HepG2 and A549, respectively. nih.gov

Molecular docking studies have provided insights into the binding of these inhibitors to the kinase domain of EGFR. nih.govnih.gov These studies show that specific structural features of the rhodanine analogues allow for favorable interactions within the ATP-binding pocket of the receptor, thereby blocking its signaling activity. The ability to target key signaling pathways driven by RTKs like EGFR adds another dimension to the anticancer profile of rhodanine derivatives. nih.gov

Antimicrobial Activity and Mechanistic Insights of this compound Analogues (In Vitro Studies)

Derivatives of the rhodanine scaffold, particularly those with substitutions at the 5-benzylidene position, have been the subject of extensive research due to their wide spectrum of biological activities. This section details the in vitro antimicrobial efficacy and the underlying mechanisms of action for analogues of this compound.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Rhodanine analogues have demonstrated notable antibacterial properties, with a pronounced efficacy against Gram-positive bacteria. Studies on various 5-substituted rhodanine derivatives reveal a consistent pattern of potent activity against strains such as Staphylococcus aureus, Bacillus subtilis, and methicillin-resistant Staphylococcus aureus (MRSA), while exhibiting limited to no activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govnih.govnih.govnih.govresearchgate.net

A series of rhodanine-3-carboxyalkanoic acid derivatives with a 4′-(N,N-dialkyl-amino or diphenylamino)-benzylidene group at the C-5 position showed significant bacteriostatic or bactericidal effects on reference Gram-positive strains. nih.govnih.govnih.gov However, these compounds were inactive against the tested Gram-negative and yeast strains. nih.govnih.govnih.gov Similarly, research on 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acids found them to be active against Gram-positive bacteria, including Staphylococcus, Bacillus, and Micrococcus species, but ineffective against Gram-negative bacteria and yeast. researchgate.net

Benzylidene rhodanines have been identified as novel inhibitors that show selective whole-cell activity against the Gram-positive MRSA, with no corresponding activity against the Gram-negative E. coli. nih.gov Further studies have corroborated these findings, with some rhodanine derivatives showing potent activity against various MRSA strains, including multidrug-resistant ones. mdpi.com The introduction of a carboxyl group at the N-3 position of the rhodanine ring is believed to contribute to this enhanced antimicrobial activity. researchgate.net

In contrast, some phytochemicals with different core structures, such as 7-hydroxycoumarin and indole-3-carbinol, have shown effectiveness against both E. coli and S. aureus. mdpi.com However, for the rhodanine class of compounds, the general consensus from multiple studies is a selective and potent action against Gram-positive pathogens. nih.govnih.govresearchgate.net

Table 1: Antibacterial Activity of Selected Rhodanine Analogues
Compound ClassGram-Positive Target(s)Gram-Negative Target(s)Activity OutcomeReference(s)
5-Substituted Rhodanine-3-carboxyalkyl acidsS. aureus, B. subtilis, S. epidermidis, M. luteusE. coli, P. aeruginosa, S. typhimuriumActive against Gram-positive, Inactive against Gram-negative nih.govnih.govnih.gov
Benzylidene RhodaninesMRSAE. coliSelectively active against MRSA nih.gov
5-Pyridylmethylidene-3-rhodanine-carboxyalkyl AcidsStaphylococcus spp., Bacillus spp., Micrococcus spp.Not specifiedActive against Gram-positive researchgate.net
N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamideS. aureus (including MRSA)MarginalPotent against Gram-positive nih.gov

Antifungal Efficacy Against Pathogenic Fungi

The antifungal potential of this compound analogues has been explored, yielding varied results. While some rhodanine derivatives have shown a lack of significant activity against common yeast strains like Candida albicans nih.govnih.govresearchgate.net, others have been identified as potent antifungal agents against a range of pathogenic fungi.

For instance, certain synthetic chalcone (B49325) derivatives, which share structural similarities with benzylidene rhodanines, have been reported to possess antifungal properties. hhv-6foundation.org The mechanism of their antifungal action is suggested to involve effects on the fungal cell wall. hhv-6foundation.org Studies on novel dicyanoderivatives of rhodanine have demonstrated activity against yeasts such as Saccharomyces cerevisiae and Cryptococcus neoformans, as well as Aspergillus species. nih.gov

Furthermore, screening of 5-benzylidene substituted rhodanine derivatives has revealed antifungal activity against several Candida species, including Candida albicans, Candida parapsilosis, Candida tropicalis, and Candida glabrata. bohrium.com The search for new antifungal agents is critical, as invasive fungal infections, particularly those caused by Candida species, are associated with high mortality rates, and resistance to existing antifungal drugs is a growing concern. frontiersin.orgnih.gov The exploration of synthetic compounds like rhodanine derivatives offers a promising avenue for the development of new therapies to combat these infections. nih.govdrugbank.com

Table 2: Antifungal Activity of Selected Rhodanine Analogues
Compound ClassFungal Target(s)Activity OutcomeReference(s)
Dicyanoderivatives of RhodanineS. cerevisiae, C. neoformans, Aspergillus spp.Active nih.gov
5-Benzylidene Substituted RhodaninesC. albicans, C. parapsilosis, C. tropicalis, C. glabrataActive (Compound D6 and D10 showed good activity) bohrium.com
Rhodanine-3-carboxyalkyl acidsCandida albicans, Candida parapsilosisInactive nih.govresearchgate.net

Antiviral Activity (e.g., against SARS-CoV-2, HHV-6, HCV NS3 Protease)

Rhodanine and its derivatives have emerged as a versatile scaffold exhibiting a broad spectrum of antiviral activities. nih.govresearchgate.net Research has highlighted their potential as inhibitors of various viral targets, including key enzymes of SARS-CoV-2, Human Herpesvirus 6 (HHV-6), and Hepatitis C Virus (HCV).

SARS-CoV-2: Analogues of furanyl methylidene rhodanine have demonstrated broad-spectrum inhibitory and inactivating activities against enveloped viruses, including SARS-CoV-2 and its variants of concern. nih.govmdpi.com These compounds may act through multiple mechanisms, such as inhibiting the fusion of the virus with cell membranes and targeting the viral membrane to inactivate virions. nih.govmdpi.com The main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2 are crucial for viral replication and are considered prime targets for antiviral drugs. mdpi.com Rhodanine-based structures are among the small molecules being investigated as inhibitors of these proteases.

Human Herpesvirus 6 (HHV-6): There is a significant interest in identifying effective treatments for HHV-6 infections, as no compound has been exclusively approved for this purpose. nih.govnih.gov Rhodanine-based structures have been synthesized as potential inhibitors of the virus-cell fusion step. nih.gov In one study, a specific derivative, compound 9e, demonstrated a significant and lasting inhibitory effect on HHV-6 replication in human cells. nih.gov This activity was attributed to the specific combination of hydrophilic and hydrophobic groups on the rhodanine core, supporting the potential of these amphipathic fusion inhibitors for treating HHV-6 infections. nih.gov

Hepatitis C Virus (HCV) NS3 Protease: The HCV NS3/4A protease is another critical enzyme for viral replication and a major target for direct-acting antivirals. nih.gov Rhodanine derivatives have been investigated as inhibitors of this protease. The structural similarity between the substrate-binding clefts of HCV NS3/4A protease and SARS-CoV-2 Mpro has prompted the evaluation of HCV protease inhibitors against SARS-CoV-2.

Mechanisms of Action (e.g., Bacterial Cell Wall Rupturing, Inhibition of Microbial Enzymes)

The antimicrobial effects of this compound analogues are attributed to several distinct mechanisms of action, primarily involving the inhibition of essential microbial enzymes and the disruption of cell wall integrity.

Inhibition of Cell Wall Synthesis: A primary mechanism of action for rhodanine derivatives against bacteria is the inhibition of peptidoglycan synthesis, a crucial component of the bacterial cell wall. Benzylidene rhodanines have been specifically shown to be novel inhibitors of UDP-N-acetylmuramate/L-alanine ligase (MurC), an essential enzyme in the early stages of peptidoglycan biosynthesis. nih.gov The inhibition of this pathway leads to a weakened cell wall, ultimately causing bacterial cell lysis and death, which has been observed microscopically as swelling and rupturing of bacterial rods. This mode of action is consistent with the observed selective toxicity of these compounds against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.

Inhibition of Microbial Enzymes: Beyond cell wall synthesis, rhodanine analogues have been found to inhibit other critical bacterial enzymes. Certain derivatives act as dual inhibitors of DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair. mdpi.com Another significant target, particularly in Mycobacterium tuberculosis, is the enoyl-acyl carrier protein reductase (InhA), an enzyme involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The ability of some rhodanine compounds to inhibit multiple enzymes, such as InhA and DNA Gyrase B, presents a strategy for developing broad-spectrum antibacterial agents.

The antifungal action of related compounds like chalcones is also believed to be linked to their effect on the cell wall, potentially through interaction with sulfhydryl groups in fungal proteins. hhv-6foundation.org The disruption of membrane function is another key antibacterial mechanism, where compounds interact with components like lipopolysaccharide (LPS) in Gram-negative bacteria, leading to the disruption of both inner and outer membranes.

Antitubercular Activity

Rhodanine derivatives have been recognized for their significant potential as antitubercular agents. nih.govnih.gov The emergence of multi-drug resistant strains of Mycobacterium tuberculosis has created an urgent need for new therapeutic agents, and the rhodanine scaffold has proven to be a promising starting point for their development.

Several studies have demonstrated the activity of rhodanine-based compounds against M. tuberculosis. nih.gov For example, N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide showed high activity against M. tuberculosis, with minimum inhibitory concentrations (MIC) in the low micromolar range. nih.gov

A key mechanism for the antitubercular activity of these compounds is the inhibition of the enoyl-acyl carrier protein reductase, known as Mtb InhA. This enzyme is critical for the synthesis of mycolic acid, a unique and essential component of the mycobacterial cell wall. By targeting InhA, these rhodanine derivatives disrupt the integrity of the cell wall, leading to bacterial death. Molecular docking studies have helped to elucidate the structure-activity relationships, highlighting the importance of the rhodanine moiety for this inhibitory activity. Further research has focused on synthesizing hybrid molecules that combine the antitubercular properties of rhodanines with other antibacterial pharmacophores to broaden their spectrum of activity and combat potential resistance.

Enzyme Inhibitory Activities of Biochemical Relevance

The biological activities of this compound analogues are frequently linked to their ability to inhibit specific enzymes that are critical for the survival and proliferation of pathogens or cancer cells. This targeted enzyme inhibition underscores their potential as therapeutic agents.

Rhodanine derivatives have been identified as inhibitors of a diverse range of enzymes:

Bacterial Cell Wall Synthesis Enzymes: As detailed previously, benzylidene rhodanines inhibit UDP-N-acetylmuramate/L-alanine ligase (MurC), a key enzyme in the bacterial peptidoglycan synthesis pathway. nih.gov

Bacterial DNA Topoisomerases: Certain rhodanine compounds have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes that are essential for managing DNA topology during replication, transcription, and repair in bacteria. mdpi.com

Mycobacterial Enzymes: A significant target for antitubercular rhodanine derivatives is the enoyl-acyl carrier protein reductase (Mtb InhA), which is vital for mycolic acid biosynthesis. Other mycobacterial enzymes, such as isocitrate lyase, pantothenate synthetase, and chorismate mutase, have also been identified as potential targets for novel antitubercular agents.

Viral Proteases: The rhodanine scaffold has been used to develop inhibitors against viral proteases that are crucial for the viral life cycle. This includes the NS3/4A protease of the Hepatitis C Virus (HCV) and the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2.

Microtubule Dynamics: In the context of cancer research, certain rhodanine-3-acetic acid derivatives have been found to disrupt microtubule dynamics. These compounds can promote tubulin polymerization, acting as microtubule-stabilizing agents in a manner analogous to the anticancer drug Taxol.

Bacterial Toxin Proteases: Rhodanine derivatives have been investigated as inhibitors of bacterial proteases that act as toxins, such as the anthrax lethal factor and botulinum neurotoxin type A. nih.gov

The versatility of the rhodanine core allows for chemical modifications that can be tailored to fit the active sites of these varied enzymes, making it a privileged scaffold in medicinal chemistry for the development of potent and selective inhibitors.

Antioxidant Activity and Assays (In Vitro Studies)

DPPH Radical Scavenging Activity

The antioxidant capacity of 5-benzylidene rhodanine derivatives has been investigated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. semanticscholar.org This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, a process that results in a measurable loss of color. semanticscholar.org

In a study evaluating a series of ten novel 5-benzylidene substituted rhodanine derivatives, several compounds demonstrated significant antioxidant potential. semanticscholar.org The antioxidant activity was quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to scavenge 50% of the DPPH radicals. semanticscholar.org Among the tested compounds, three exhibited the highest antioxidant activity. semanticscholar.org The most potent of these, a derivative identified as compound 3j (3-(2-(diethylamino)ethyl)-5-(4-isopropylbenzylidene)-2-thioxothiazolidin-4-one), displayed an IC₅₀ value of 31.21 µg/mL. semanticscholar.org Other analogues also showed moderate to high activity, while the reference standard, ascorbic acid, had an IC₅₀ value below 15.63 µg/mL. semanticscholar.org

Table 1: DPPH Radical Scavenging Activity of Selected 5-Benzylidene Rhodanine Analogues This table is interactive. You can sort and filter the data.

Compound Substitution Details IC₅₀ (µg/mL) Reference
Compound 3j 3-(2-(diethylamino)ethyl)-5-(4-isopropylbenzylidene) 31.21 semanticscholar.org
Compound 3b N/A 170.49 semanticscholar.org
Compound 3f N/A 184.39 semanticscholar.org
Compound 3d N/A 453.17 semanticscholar.org
Ascorbic Acid Standard <15.63 semanticscholar.org

Substitution details for compounds 3b, 3d, and 3f were not available in the cited abstract.

Other Mechanistic Investigations (e.g., Photosynthesis Inhibition in Plant Chloroplasts)

Beyond antioxidant effects, rhodanine derivatives have been explored for other mechanisms of action, including the inhibition of photosynthesis in plant chloroplasts. nih.gov Herbicides often function by targeting and disrupting plant-specific pathways like photosynthesis, and Photosystem II (PSII) is a key target for many commercial compounds. nih.gov

A series of (Z)-5-arylmethylidene-rhodanine derivatives were synthesized and evaluated for their ability to inhibit photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts. nih.govnih.gov The study found that for most of the tested compounds, lipophilicity was the decisive factor for PET-inhibiting activity, rather than the electronic properties of the substituent on the benzylidene ring. nih.govnih.gov

The most potent inhibitor identified in this series was (5Z)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one , an isomer of the title compound, which exhibited an IC₅₀ value of 3.0 μmol/L. nih.govnih.gov For comparison, the parent rhodanine compound inhibits PET with a much higher IC₅₀ value of approximately 1 mmol/L. nih.gov The study also noted that some derivatives had low solubility or weak activity, preventing the determination of their IC₅₀ values. nih.gov

Table 2: Photosynthetic Electron Transport (PET) Inhibition by Selected Rhodanine Analogues in Spinach Chloroplasts This table is interactive. You can sort and filter the data.

Compound IC₅₀ (µmol/L) for PET Inhibition Reference
(5Z)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one 3.0 nih.govnih.gov
(5Z)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one N/A (Highest antialgal activity at IC₅₀ = 1.3 µmol/L) nih.govnih.gov
Rhodanine ~1000 nih.gov
DCMU (Diuron) - Standard N/A nih.gov

N/A indicates data was not available or not applicable for this specific measure in the cited source.

Structure Activity Relationship Sar Studies of 5 3 Bromobenzylidene Rhodanine and Its Analogues

Impact of Substituent Variations on the Benzylidene Moiety on Biological Activity

The benzylidene moiety at the C-5 position of the rhodanine (B49660) scaffold is a critical determinant of biological activity. Variations in the substituents on this aromatic ring can significantly modulate the potency and selectivity of the compounds.

Research has shown that the introduction of different functional groups on the benzylidene ring influences the compound's interaction with its biological targets. For instance, studies on a series of 5-benzylidene rhodanine-3-carboxyalkyl acids revealed that the nature of the substituent on the aromatic ring is a key factor for their antibacterial activity. nih.gov It has been observed that both electron-donating and electron-withdrawing groups can contribute to the biological activity of these derivatives. nih.govnih.gov

In the context of anticancer activity, the position and nature of the substituent on the benzylidene ring play a pivotal role. For example, some studies have indicated that specific substitutions, such as a nitro group at the ortho position of the aromatic ring, can lead to good antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, the presence of a cinnamylidene substituent, an extended version of the benzylidene group, has also been explored, suggesting that the length and rigidity of this moiety can impact activity. nih.gov

A study on 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones, which share the 5-arylidene feature, highlighted the significant impact of small methoxy (B1213986) and ethoxy groups at the ortho position of the benzylidene ring on their antileukemic activity. researchgate.net This underscores the importance of steric and electronic factors of the substituents on the benzylidene moiety in determining the pharmacological profile.

The following table summarizes the impact of various substituents on the benzylidene moiety on the biological activity of rhodanine derivatives based on several studies.

Substituent GroupPosition on Benzylidene RingObserved Biological ActivityReference
NO₂orthoGood antibacterial activity against MRSA nih.gov
N,N-diethylamineNot specifiedSignificant for antibacterial activity nih.gov
Methoxy/EthoxyorthoEnhanced antileukemic activity researchgate.net
Electron-withdrawing groupsNot specifiedIncreased antibacterial activity nih.gov
Electron-donating groupsNot specifiedContributed to antibacterial activity nih.gov

Influence of Modifications at the N-3 Position on Biological Activity and Target Selectivity

The N-3 position of the rhodanine ring is another key site for structural modification that significantly influences biological activity and target selectivity. tandfonline.comnih.gov Introducing various substituents at this position can alter the compound's physicochemical properties, such as solubility and lipophilicity, thereby affecting its pharmacokinetic and pharmacodynamic profile.

Studies have shown that introducing a carboxyalkyl acid fragment at the N-3 position can confer antibacterial properties to rhodanine derivatives. nih.gov The length of the alkyl chain in these N-3 substituents can also be a determining factor for activity. For instance, rhodanine-3-propionic acid derivatives demonstrated higher activity against Gram-positive bacteria compared to their rhodanine-3-acetic acid counterparts. nih.gov

Furthermore, the introduction of bulky or lipophilic groups at the N-3 position can enhance anticancer activity. nih.gov It has been suggested that these modifications may improve the permeability of the compound across cell membranes. nih.gov For example, the substitution with groups like -CH₂COOC₂H₅ has been shown to potentially improve the anticancer efficacy of rhodanine derivatives. nih.gov

In the context of developing inhibitors for specific enzymes, modifications at the N-3 position are crucial for achieving selectivity. For instance, in the development of rhodanine-based inhibitors for enzymes like protein kinases, the substituent at the N-3 position can be tailored to fit into specific pockets of the enzyme's active site, thereby enhancing selectivity. researchgate.net The combination of substitutions at both the N-3 and C-5 positions often leads to compounds with increased anticancer activity compared to those with modifications at only one of these positions. nih.gov

The following table provides examples of modifications at the N-3 position and their observed effects on biological activity.

N-3 SubstituentBiological ActivityReference
Carboxyalkyl acids (e.g., acetic acid, propionic acid)Antibacterial activity nih.gov
Ethyl groupAntimicrobial, antifungal, and anticancer properties ontosight.ai
Lipophilic groups (e.g., -CH₂COOC₂H₅)Potentially improved anticancer activity nih.gov
Aryl/Alkyl groupsCan improve anticancer activity nih.gov

Correlation Between Molecular Lipophilicity and Observed Biological Activities

The lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a crucial physicochemical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug, and consequently its biological activity. researchgate.net In the context of 5-(3-Bromobenzylidene)-rhodanine and its analogues, a clear correlation between lipophilicity and biological activity has been observed in several studies.

An increase in lipophilicity can enhance the ability of a compound to cross biological membranes, such as the cell walls of bacteria or the plasma membranes of cancer cells. researchgate.net This improved penetration can lead to higher intracellular concentrations of the drug, resulting in enhanced biological activity. For instance, research on rhodanine-3-acetic acid derivatives has indicated that a hydrophobic arylidene group at the C-5 position, particularly with additional electron-withdrawing substituents, leads to higher antibacterial activity. nih.gov This suggests that increased lipophilicity in this part of the molecule is beneficial for its antibacterial action.

Furthermore, the introduction of lipophilic groups at the N-3 position of the rhodanine nucleus has been shown to potentially improve the anticancer activity of the compounds. nih.gov This is attributed to the increased ability of the more lipophilic compounds to permeate cell membranes. nih.gov

However, the relationship between lipophilicity and biological activity is not always linear. An optimal level of lipophilicity is often required for maximum efficacy. Excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity. Therefore, a balance must be struck to achieve the desired therapeutic effect.

Studies on rhodanine-3-carboxyalkyl acid derivatives have also involved the determination of their lipophilicity through methods like reversed-phase thin-layer chromatography (RP-TLC) to understand its impact on antimicrobial activity. nih.gov

Role of Electronic Properties of Substituents in Modulating Activity

Research has indicated that both electron-donating and electron-withdrawing groups on the benzylidene ring can impact the antibacterial activity of rhodanine derivatives. nih.gov For instance, a study on rhodanine-3-acetic acid derivatives demonstrated that the presence of a hydrophobic arylidene group with additional electron-withdrawing substituents at the C-5 position resulted in higher antibacterial activity. nih.gov This suggests that for certain biological targets, a reduction in electron density on the benzylidene ring is favorable for activity.

Conversely, in some cases, electron-donating groups have also been shown to contribute to biological activity. nih.gov The specific effect of a substituent's electronic properties often depends on the particular biological target and the nature of the interaction. For example, the electronic properties of the substituents can influence the strength of hydrogen bonds or other non-covalent interactions between the inhibitor and the active site of an enzyme. ontosight.ai

Identification of Pharmacophoric Features for Enhanced Potency and Selectivity

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the key pharmacophoric features of this compound and its analogues is crucial for the rational design of more potent and selective inhibitors.

For rhodanine derivatives, several key pharmacophoric features have been identified through various studies:

The Rhodanine Ring: The rhodanine core itself is a fundamental part of the pharmacophore, often acting as a scaffold to which other crucial functional groups are attached. researchgate.netscilit.com The exocyclic sulfur atom and the carbonyl group can participate in hydrogen bonding interactions with target proteins.

The Benzylidene Moiety: The substituted benzylidene group at the C-5 position is a critical feature, often involved in hydrophobic and aromatic interactions within the binding site of the target protein. researchgate.net The nature and position of the substituents on this ring are key for modulating potency and selectivity.

Hydrogen Bond Donors and Acceptors: The ability to form hydrogen bonds is a recurring feature in potent rhodanine-based inhibitors. ontosight.airesearchgate.net The N-H group in the rhodanine ring can act as a hydrogen bond donor, while the carbonyl oxygen and the exocyclic sulfur can act as acceptors. Modifications at the N-3 position can introduce additional hydrogen bonding capabilities.

A ligand-based pharmacophore model for rhodanine inhibitors of Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR) identified features such as a hydrogen bond donor, two hydrogen bond acceptors, two aromatic ring features, and two hydrophobic features as important for activity. researchgate.net Similarly, for rhodanine-based inhibitors targeting other enzymes, specific pharmacophore models have been developed to guide the design of new analogues with enhanced potency and selectivity. researchgate.netontosight.ai

Future Research Directions and Potential Academic Applications

Exploration of Novel and Efficient Synthetic Pathways for Complex Analogues

The primary route for synthesizing 5-benzylidene rhodanines, including the 3-bromo substituted variant, is the Knoevenagel condensation of rhodanine (B49660) with the corresponding benzaldehyde. researchgate.netnih.govcore.ac.uknih.gov Specifically, 5-(3-Bromobenzylidene)-rhodanine can be synthesized by reacting rhodanine with 3-bromobenzaldehyde (B42254).

Future research could focus on developing more advanced and efficient synthetic methodologies to create complex analogues of this compound. This could involve the exploration of:

Greener Synthetic Approaches: The use of environmentally benign solvents like polyethylene (B3416737) glycol (PEG) and catalyst-free conditions has been reported for the synthesis of other 5-arylidene rhodanines, offering a more sustainable alternative to traditional methods. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the Knoevenagel condensation, leading to shorter reaction times and potentially higher yields for the synthesis of rhodanine derivatives. core.ac.uk

Multi-component Reactions: The development of one-pot, multi-component reactions could provide a rapid and efficient way to generate a diverse library of complex this compound analogues with various substitutions on the rhodanine core.

These novel synthetic strategies would not only improve the efficiency and environmental footprint of the synthesis but also facilitate the creation of a wider range of derivatives for further investigation.

Rational Design and Synthesis of Advanced this compound Analogues with Enhanced Specificity

The biological activity of rhodanine derivatives is highly dependent on the nature and position of substituents on both the rhodanine ring and the benzylidene moiety. For instance, a derivative of this compound, specifically 2-[5-(3-Bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]propanoic acid, has demonstrated in vitro anticancer activity against HeLa cell lines and antibacterial activity against Escherichia coli and Bacillus cereus. researchgate.net

Future research should focus on the rational design of advanced analogues of this compound to enhance their specificity towards particular biological targets. This can be achieved through:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold, such as introducing different functional groups at the N-3 position of the rhodanine ring or further substitution on the phenyl ring, can help in elucidating the key structural features required for potent and selective activity. nih.gov

Bioisosteric Replacement: Replacing the bromine atom with other halogen atoms (e.g., chlorine, fluorine) or other functional groups with similar electronic and steric properties could modulate the compound's activity and pharmacokinetic profile.

Hybrid Molecule Design: Combining the this compound scaffold with other pharmacophores known to interact with specific targets could lead to the development of hybrid molecules with dual or enhanced activity.

These approaches, guided by an understanding of the molecule's interaction with its biological targets, will be crucial in developing more effective and selective therapeutic agents.

Integrated Experimental and Computational Approaches for Deeper Mechanistic Understanding

To fully understand the therapeutic potential of this compound and its analogues, a combination of experimental and computational methods is essential. Computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can provide valuable insights into the binding modes and interactions of these compounds with their target proteins. nih.govsemanticscholar.org

Future research in this area should involve:

Molecular Docking Studies: Identifying potential biological targets for this compound through in silico screening and then using molecular docking to predict the binding affinity and orientation of the compound within the active site of the target. semanticscholar.org

Quantum Chemical Calculations: Employing density functional theory (DFT) and other quantum chemical methods to study the electronic properties, reactivity, and stability of this compound and its analogues. nih.govacs.org These calculations can help in understanding the molecule's intrinsic properties that contribute to its biological activity.

Experimental Validation: The predictions from computational models must be validated through experimental assays. This iterative cycle of computational prediction and experimental verification is a powerful strategy for accelerating the drug discovery process.

An integrated approach will provide a more comprehensive understanding of the mechanism of action of these compounds at a molecular level, guiding the design of more potent and specific inhibitors.

Investigation of New Biological Targets and Pathways for Therapeutic Development (excluding clinical trials)

The rhodanine scaffold has been associated with the inhibition of a wide range of enzymes and biological pathways, including protein tyrosine phosphatases, aldose reductase, and various kinases. nih.govtandfonline.commdpi.com While a derivative of this compound has shown anticancer and antibacterial effects, the specific molecular targets remain to be fully elucidated. researchgate.net

Future academic research should aim to identify and validate new biological targets and pathways for this compound and its analogues. This could involve:

Target Identification Studies: Utilizing techniques such as affinity chromatography, proteomics, and chemical genetics to identify the cellular proteins that directly interact with this compound.

Enzyme Inhibition Assays: Screening a library of this compound analogues against a panel of disease-relevant enzymes to discover novel inhibitory activities.

Cell-Based Assays: Investigating the effects of these compounds on various cellular processes and signaling pathways to uncover new mechanisms of action.

The discovery of novel biological targets will open up new avenues for the therapeutic development of this compound derivatives for a variety of diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.